1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene is an organic compound with the molecular formula C11H13BrO2. This compound is characterized by a benzene ring substituted with a bromine atom, a cyclopropyl group, and two methoxy groups. It is a derivative of benzene and is used in various chemical reactions and applications due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropyl-4,5-dimethoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 2-cyclopropyl-4,5-dimethoxybenzene derivatives.
Oxidation: Formation of 2-cyclopropyl-4,5-dimethoxybenzoquinone.
Reduction: Formation of cyclopropyl-4,5-dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate is stabilized by resonance and subsequently undergoes deprotonation to yield the substituted product. The methoxy groups are electron-donating, enhancing the reactivity of the benzene ring towards electrophiles .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,4-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 4-Bromo-1,2-dimethoxybenzene
Comparison: 1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity. In contrast, other similar compounds may lack this group, resulting in different chemical behaviors and applications .
Eigenschaften
Molekularformel |
C11H13BrO2 |
---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
1-bromo-2-cyclopropyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C11H13BrO2/c1-13-10-5-8(7-3-4-7)9(12)6-11(10)14-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
HDTHQSKRVPPICY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2CC2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.